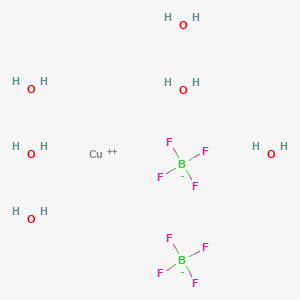

Copper(II) tetrafluoroborate hexahydrate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

copper;ditetrafluoroborate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Cu.6H2O/c2*2-1(3,4)5;;;;;;;/h;;;6*1H2/q2*-1;+2;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYIXFBIARQMJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.O.O.O.O.O.O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2CuF8H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578182 | |

| Record name | Copper(2+) tetrafluoroborate--water (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72259-10-0 | |

| Record name | Copper(2+) tetrafluoroborate--water (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for Copper Ii Tetrafluoroborate Hexahydrate

The synthesis of Copper(II) tetrafluoroborate (B81430) hexahydrate, a blue crystalline solid, is typically achieved through straightforward acid-base reactions. The primary preparative routes involve the reaction of a copper(II) precursor with an aqueous solution of tetrafluoroboric acid (HBF₄). researchgate.net Suitable copper(II) precursors include copper(II) oxide (CuO), copper(II) hydroxide (B78521) (Cu(OH)₂), and basic copper(II) carbonate (Cu₂(OH)₂CO₃). researchgate.net

The general procedure consists of dissolving the chosen copper precursor in the tetrafluoroboric acid solution. bohrium.com For instance, when basic copper carbonate is used, it is added slowly to the acid solution with stirring to allow for the complete evolution of carbon dioxide gas. cobalt-nickel.net Following the reaction, the resulting solution is filtered to remove any unreacted starting material. The final product, Cu(H₂O)₆₂, is then obtained as a hydrate (B1144303) by crystallization from the solution, often facilitated by concentrating the solution through evaporation under reduced pressure. bohrium.comcobalt-nickel.net

Table 1: Synthetic Routes for Copper(II) Tetrafluoroborate Hexahydrate This table is interactive. Users can sort and filter the data.

| Precursor | Reactant | Reaction Byproduct | Key Steps |

|---|---|---|---|

| Basic Copper(II) Carbonate (Cu₂(OH)₂CO₃) | Tetrafluoroboric Acid (HBF₄) | Carbon Dioxide (CO₂), Water (H₂O) | Slow addition of precursor, stirring, filtration, evaporation, crystallization. cobalt-nickel.net |

| Copper(II) Oxide (CuO) | Tetrafluoroboric Acid (HBF₄) | Water (H₂O) | Dissolution in acid, filtration, crystallization. researchgate.net |

Characterization and Analysis

The purity of the final Copper(II) tetrafluoroborate (B81430) hexahydrate product is highly dependent on the quality of the starting materials. Therefore, assessing the purity of the copper(II) precursors—copper(II) oxide, copper(II) hydroxide (B78521), and basic copper(II) carbonate—is a critical preliminary step.

Copper(II) Oxide (CuO): The purity of copper(II) oxide, a black powder, can be determined through several analytical methods. pharmaguideline.com A common approach is titrimetric analysis, where a sample is dissolved in a mixture of orthophosphoric acid and water, followed by the addition of potassium iodide. pharmaguideline.com The iodine liberated in the reaction is then titrated with a standardized sodium thiosulphate solution to quantify the copper content. pharmaguideline.com Instrumental techniques such as X-ray Diffraction (XRD) are used to confirm the crystalline phase and structure, while spectroscopic methods can identify impurities.

Copper(II) Hydroxide (Cu(OH)₂): For copper(II) hydroxide, purity and stability are often linked. Thermal stability can be assessed using an oven test, where the material is heated to a specific temperature (e.g., 54°C), and any decomposition is measured colorimetrically, as the blue copper(II) hydroxide transforms upon degradation. google.com Structural and compositional purity is confirmed using techniques like XRD to verify the crystal structure, Scanning Electron Microscopy (SEM) to observe particle morphology, and Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups and confirm the absence of impurities like carbonates or sulfates. researchgate.netnanobe.org

Basic Copper(II) Carbonate (xCuCO₃·yCu(OH)₂): The composition of basic copper(II) carbonate can be determined by reacting a known mass of the sample with an excess of a strong acid, such as sulfuric acid (H₂SO₄). cienotes.com The volume of carbon dioxide gas evolved is measured, which directly corresponds to the amount of copper(II) carbonate present in the basic salt, allowing for the calculation of its mass percentage. cienotes.com Thermal decomposition followed by mass analysis is another method to determine the composition. cienotes.com

Table 2: Purity Assessment Techniques for Precursors This table is interactive. Users can sort and filter the data.

| Precursor | Analytical Technique | Purpose |

|---|---|---|

| Copper(II) Oxide | Titrimetric Analysis | Quantify copper content. pharmaguideline.com |

| Copper(II) Oxide | X-ray Diffraction (XRD) | Determine crystalline structure and phase purity. |

| Copper(II) Hydroxide | Colorimetry (after heating) | Assess thermal stability. google.com |

| Copper(II) Hydroxide | XRD, SEM, FTIR | Confirm crystal structure, morphology, and absence of impurities. researchgate.netnanobe.org |

| Basic Copper(II) Carbonate | Gas Volumetry (acid reaction) | Determine the percentage composition of CuCO₃. cienotes.com |

The synthesis of Copper(II) tetrafluoroborate hexahydrate is analogous to the preparation of other common copper(II) salts, such as copper(II) sulfate (B86663) and copper(II) chloride. The fundamental principle for all three syntheses involves the reaction of an insoluble copper precursor, typically copper(II) oxide or copper(II) carbonate, with a suitable acid. cienotes.comyoutube.com The primary distinction between the methods is the choice of acid, which dictates the anion of the resulting salt.

Table 3: Comparative Analysis of Copper(II) Salt Preparations This table is interactive. Users can sort and filter the data.

| Target Salt | Common Precursor | Acid Reactant | General Reaction Type | Observation |

|---|---|---|---|---|

| Copper(II) Tetrafluoroborate | Basic Copper(II) Carbonate | Tetrafluoroboric Acid (HBF₄) | Acid-Base | Gas (CO₂) evolution, formation of a blue solution. cobalt-nickel.net |

| Copper(II) Sulfate | Copper(II) Oxide | Sulfuric Acid (H₂SO₄) | Acid-Base | Black solid dissolves to form a clear blue solution. youtube.com |

Crystallographic and Structural Investigations

Polymeric and Supramolecular Architectures

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure of copper(II) tetrafluoroborate (B81430) hexahydrate is extensively stabilized by a robust three-dimensional network of hydrogen bonds. These interactions occur between the hydrogen atoms of the coordinated water molecules (hydrogen bond donors) and the fluorine atoms of the tetrafluoroborate anions (hydrogen bond acceptors). bohrium.commdpi.com

The [Cu(H₂O)₆]²⁺ cation, with its twelve hydrogen atoms, acts as a potent hydrogen bond donor. The tetrafluoroborate anion, with its four fluorine atoms, serves as the primary hydrogen bond acceptor. The resulting O-H···F interactions are the principal cohesive force holding the ionic components together in the crystal lattice. These hydrogen bonds dictate the orientation and packing of the cations and anions, leading to an efficient and stable crystalline arrangement. The presence of these extensive hydrogen-bonding networks is a key feature in the supramolecular chemistry of this and related hydrated salt compounds. elsevierpure.com

Powder X-ray Diffraction Analysis

The analysis of a PXRD pattern involves the identification of the positions (2θ) and intensities of the diffraction peaks. These peaks correspond to the constructive interference of X-rays scattered by the crystal planes, as described by Bragg's Law. The d-spacing, the distance between the crystal planes, can be calculated from the peak positions. Indexing the pattern allows for the determination of the unit cell parameters and the crystal system.

For quality control and phase identification, the experimental PXRD pattern of a synthesized batch of copper(II) tetrafluoroborate hexahydrate would be compared to its standard reference pattern. For example, the PXRD pattern of pure copper powder shows characteristic peaks at 2θ values of approximately 43.3°, 50.4°, and 74.1°, corresponding to the (111), (200), and (220) crystallographic planes, respectively. A similar, but more complex, characteristic pattern would be expected for the more intricate crystal structure of this compound.

Coordination Chemistry and Complexation Studies

Formation of Mononuclear Copper(II) Complexes

Mononuclear copper(II) complexes are compounds containing a single copper center. The synthesis of these complexes often involves the reaction of copper(II) tetrafluoroborate (B81430) hexahydrate with various nitrogen-donor ligands in a suitable solvent. nih.govtue.nl The resulting structures and coordination geometries are highly dependent on the nature of the ligand employed.

A wide range of nitrogen-donor ligands have been successfully used to synthesize mononuclear copper(II) complexes from copper(II) tetrafluoroborate and other copper(II) sources. alfa-chemistry.comnationalmaglab.org

Tetrazoles: The reaction of 1-(tert-butyl)-1H-tetrazole with copper(II) tetrafluoroborate hexahydrate can yield mononuclear complexes under specific conditions. researchgate.net In these structures, the tetrazole ligand typically coordinates to the copper(II) ion through one of its nitrogen atoms. researchgate.net

Ethylenediamine (B42938): Ethylenediamine (en) and its derivatives are classic chelating ligands that form stable complexes with copper(II). The reaction of copper(II) salts with ethylenediamine often results in the formation of the [Cu(en)₂(H₂O)₂]²⁺ cation, where two ethylenediamine molecules coordinate to the copper ion in the equatorial plane, and two water molecules occupy the axial positions of a distorted octahedron. researchgate.netepa.gov

Pyrazine-Dioxide: The reaction of pyrazine-dioxide (pzdo) with copper(II) tetrafluoroborate in aqueous alcohol can lead to the formation of the complex Cu(pzdo)₂(H₂O)₂(pz)₂. nsf.gov In this structure, which forms a polymeric chain, the pyrazine-dioxide molecules coordinate to the copper(II) center through one of the N-oxide oxygen atoms. nsf.gov

Schiff Bases: Schiff bases, which are formed by the condensation of a primary amine and an active carbonyl compound, are highly versatile ligands in coordination chemistry. nih.govchemrevlett.com Copper(II) complexes of Schiff bases can be synthesized by reacting the pre-formed ligand with a copper(II) salt. nih.gov These complexes often exhibit square planar or distorted square pyramidal geometries, with the Schiff base ligand coordinating through nitrogen and often an oxygen or another nitrogen atom. nih.gov For instance, two new glycine-Schiff base copper(II) complexes were synthesized and characterized, revealing tetracoordinated square planar geometries around the copper(II) center. nih.gov

The way a ligand binds to the central metal ion is known as its coordination mode. Nitrogen-donor ligands exhibit several coordination modes with copper(II) tetrafluoroborate.

Monodentate: In this mode, the ligand binds to the copper(II) ion through a single donor atom. For example, in certain complexes, tetrazole ligands have been shown to exhibit monodentate N⁴-coordination. nih.govrsc.org

Chelating: Chelating ligands bind to the central metal ion through two or more donor atoms, forming a ring structure. This mode is very common for ligands like ethylenediamine and its derivatives, which form stable five-membered rings with the copper(II) ion (Cu-N-C-C-N). researchgate.netnih.gov Schiff base ligands are also excellent chelating agents, often binding in a bidentate (two donor atoms) or polydentate (more than two donor atoms) fashion. nih.govchemrevlett.com For example, Schiff bases derived from salicylaldehyde (B1680747) and an amine coordinate via the imine nitrogen and the phenolic oxygen. researchgate.net In some cases, ligands can display tridentate chelation, such as the gem-diol form of di-2-pyridyl ketone, which coordinates through two nitrogen atoms and one oxygen atom (κ³N,O,N'). nih.gov

Table 1: Examples of Mononuclear Copper(II) Complexes and Ligand Coordination

| Ligand Type | Example Ligand | Coordination Mode | Resulting Geometry (Example) | Reference |

|---|---|---|---|---|

| Tetrazole | 1-(tert-butyl)-1H-tetrazole | Monodentate (N⁴) | Octahedral | researchgate.net |

| Ethylenediamine | Ethylenediamine (en) | Bidentate Chelating (N,N') | Distorted Octahedral | researchgate.netepa.gov |

| Schiff Base | Glycine-acetophenone derivative | Bidentate Chelating (N,O) | Square Planar | nih.gov |

| Pyridine Derivative | di-2-pyridyl ketone (gem-diol form) | Tridentate Chelating (N,O,N') | Jahn-Teller-distorted Octahedral | nih.gov |

Synthesis and Characterization of Polynuclear Copper(II) Complexes

Polynuclear complexes contain two or more copper(II) centers linked by bridging ligands. This compound is a key reactant in synthesizing such structures, where the choice of ligand and reaction conditions dictate the nuclearity (number of metal centers) of the final product. nih.govrsc.org

Dinuclear copper(II) complexes feature two copper ions. The reaction between 1-(tert-butyl)-1H-tetrazole (L) and this compound can produce the dinuclear complex Cu₂L₈(H₂O)₂₄. nih.govrsc.org X-ray analysis of this compound revealed a dinuclear cation where the two copper(II) centers are linked by two bridging tetrazole ligands. nih.govrsc.org In this arrangement, the tetrazole rings use both the N³ and N⁴ atoms to bridge the metal ions. The remaining ligands are monodentate, and water molecules complete the distorted octahedral coordination sphere of each copper ion. nih.govrsc.org Other studies have reported the synthesis of dinuclear copper(II) complexes using various Schiff base ligands. mdpi.comresearchgate.net

Table 2: Example of a Dinuclear Copper(II) Complex

| Complex Formula | Bridging Ligand | Coordination Environment | Key Structural Feature | Reference |

|---|---|---|---|---|

| Cu₂L₈(H₂O)₂₄ (L = 1-(tert-butyl)-1H-tetrazole) | 1-(tert-butyl)-1H-tetrazole | Distorted Octahedral | Two Cu(II) ions bridged by two N³,N⁴-tetrazole ligands | nih.govrsc.org |

By modifying the reaction conditions, the same reactants can lead to trinuclear assemblies. For instance, the reaction of 1-(tert-butyl)-1H-tetrazole with this compound can also yield the linear trinuclear complex Cu₃L₆(H₂O)₆₆. nih.govrsc.org In this complex, the neighboring copper(II) cations are linked by a total of six bridging tetrazole ligands, with three ligands bridging each pair of adjacent copper atoms via the N³,N⁴ positions. nih.govrsc.org The central copper ion has an octahedral CuN₆ coordination core, while the terminal copper ions have a CuN₃O₃ core, with water molecules completing their coordination. rsc.org

Table 3: Example of a Trinuclear Copper(II) Complex

| Complex Formula | Bridging Ligand | Coordination Environment | Key Structural Feature | Reference |

|---|---|---|---|---|

| Cu₃L₆(H₂O)₆₆ (L = 1-(tert-butyl)-1H-tetrazole) | 1-(tert-butyl)-1H-tetrazole | Central: Octahedral (CuN₆) Terminal: Octahedral (CuN₃O₃) | Linear arrangement of three Cu(II) ions, each pair bridged by three N³,N⁴-tetrazole ligands | nih.govrsc.org |

Coordination polymers are extended structures formed by the self-assembly of metal ions and bridging organic ligands. Copper(II) tetrafluoroborate is a useful precursor for these materials. Hydrothermal reactions between Cu(BF₄)₂ and ditopic ligands like 4,4'-bipyridine (B149096) or 1,2-di-4-pyridylethylene have been used to prepare three-dimensional network structures. acs.org Similarly, the reaction of copper(II) tetrafluoroborate with pyrazine (B50134) and pyrazine-dioxide results in the formation of one-dimensional (1D) polymeric chains where pyrazine rings bridge successive copper ions. nsf.gov These materials are of interest for their potential applications based on their extended structures. acs.orgnih.gov

Table 4: Examples of Copper(II) Coordination Polymers

| Starting Materials | Bridging Ligand | Dimensionality | Structural Description | Reference |

|---|---|---|---|---|

| Cu(BF₄)₂·6H₂O, Pyrazine, Pyrazine-Dioxide | Pyrazine | 1D | Polymeric chains parallel to the a-axis created by bridging pyrazine rings | nsf.gov |

| Cu(BF₄)₂·xH₂O, 4,4'-Bipyridine | 4,4'-Bipyridine | 3D | Three-dimensional network with 1D channels containing BF₄⁻ anions and water | acs.org |

Bridging Ligand Architectures (e.g., N,N-bridging, O,O-bridging)

Copper(II) ions derived from this compound readily form polynuclear complexes featuring bridging ligands that link two or more metal centers. These architectures are of significant interest for their magnetic and catalytic properties. The nature of the bridging ligand dictates the structure and properties of the resulting complex.

N,N-Bridging Ligands:

Nitrogen-containing heterocyclic ligands are commonly employed to create N,N-bridged copper(II) complexes. A notable example involves the reaction of this compound with 1-(tert-butyl)-1H-tetrazole (L). rsc.orgnih.gov Depending on the reaction conditions, different bridged structures can be isolated. nih.govresearchgate.net

Dinuclear Complex: One resulting complex is a dinuclear cation, [Cu₂(L)₈(H₂O)₂]⁴⁺. rsc.orgnih.gov In this structure, two tetrazole ligands act as N³,N⁴ bridges between the two copper(II) centers. nih.govresearchgate.net The remaining six tetrazole ligands coordinate in a monodentate fashion, and water molecules complete the distorted octahedral coordination sphere of each copper ion. rsc.orgnih.gov

Trinuclear Complex: Under different conditions, a linear trinuclear complex, [Cu₃(L)₆(H₂O)₆]⁶⁺, is formed. rsc.orgnih.gov In this arrangement, each pair of adjacent copper(II) ions is linked by three N³,N⁴-bridging tetrazole ligands. nih.govresearchgate.net The central copper atom is coordinated to six nitrogen atoms (CuN₆), while the terminal copper ions are coordinated to three nitrogen atoms and three oxygen atoms from water molecules (CuN₃O₃). rsc.orgnih.gov Magnetic susceptibility measurements on this trinuclear complex revealed weak ferromagnetic coupling between the copper(II) ions. rsc.orgnih.gov

O,O-Bridging Ligands:

Oxygen-donor ligands, particularly carboxylates, are well-known for forming O,O-bridged polynuclear copper(II) complexes. These are often studied as models for the active sites of metalloenzymes like catechol oxidase. nih.gov Schiff base ligands with a binucleating functionality, possessing both N-donors and an internal alkoxide O-donor, can facilitate the formation of μ-alkoxo-μ-carboxylato double-bridged systems. nih.gov For example, a binucleating Schiff base ligand can create a di-copper(II) unit bridged by its deprotonated alkoxide oxygen. nih.gov This unit can then be further linked by various dicarboxylate anions (e.g., oxalate, malonate, succinate), acting as a second bridging group to form tetranuclear complexes. nih.gov In these structures, the carboxylate group typically bridges the two copper centers in a syn-anti bidentate manner. nih.gov

Table 1: Examples of Bridging Architectures from Copper(II) Tetrafluoroborate

| Complex Formula | Bridging Ligand | Bridging Mode | Nuclearity | Reference |

|---|---|---|---|---|

[Cu₂(L)₈(H₂O)₂]⁴⁺ (L = 1-(tert-butyl)-1H-tetrazole) |

1-(tert-butyl)-1H-tetrazole | N³,N⁴ | Dinuclear | rsc.org, nih.gov |

[Cu₃(L)₆(H₂O)₆]⁶⁺ (L = 1-(tert-butyl)-1H-tetrazole) |

1-(tert-butyl)-1H-tetrazole | N³,N⁴ | Trinuclear | rsc.org, nih.gov |

[{Cu₂(L')}₂(μ–O₂C–R–CO₂)] (L' = Schiff base) |

Dicarboxylate | μ-carboxylate | Tetranuclear | nih.gov |

Ligand Exchange and Substitution Reactions

The aquo ligands in the [Cu(H₂O)₆]²⁺ ion are susceptible to substitution by other ligands, a process known as ligand exchange. savemyexams.com These reactions are often reversible and are typically accompanied by a distinct color change, reflecting the alteration of the copper(II) ion's coordination environment. chemguide.co.uk

A classic example is the reaction of an aqueous copper(II) solution with concentrated hydrochloric acid. chemguide.co.uk The chloride ions progressively replace the water ligands. This substitution leads to a change in both the coordination number and geometry, from the six-coordinate octahedral [Cu(H₂O)₆]²⁺ ion to the four-coordinate tetrahedral [CuCl₄]²⁻ ion. savemyexams.com The reaction is reversible and the observed color of the solution, typically green, is a mixture of the blue hexaaqua complex and the yellow-green tetrachloro complex. savemyexams.comchemguide.co.uk Adding water shifts the equilibrium back towards the blue [Cu(H₂O)₆]²⁺ complex. savemyexams.com

[Cu(H₂O)₆]²⁺ (aq, pale blue) + 4Cl⁻ (aq) ⇌ [CuCl₄]²⁻ (aq, yellow/green) + 6H₂O (l) savemyexams.comchemguide.co.uk

Similarly, adding ammonia (B1221849) solution to a copper(II) salt solution results in ligand substitution. Initially, ammonia acts as a base, precipitating pale blue copper(II) hydroxide (B78521). In the presence of excess concentrated ammonia, this precipitate dissolves as four of the water ligands are replaced by ammonia molecules to form the deep blue tetraamminediaquacopper(II) ion, [Cu(NH₃)₄(H₂O)₂]²⁺. chemguide.co.uk The strong color of this complex makes this reaction a sensitive test for copper(II) ions. chemguide.co.uk

[Cu(H₂O)₆]²⁺ (aq, pale blue) + 4NH₃ (aq) ⇌ [Cu(NH₃)₄(H₂O)₂]²⁺ (aq, deep blue) + 4H₂O (l) chemguide.co.uk

Ligand exchange is also a preparative method for certain complexes. For instance, a copper(I) complex with a diisonitrile ligand can be prepared via a ligand exchange reaction starting from tetrakis(acetonitrile)copper(I) tetrafluoroborate. tandfonline.com

Table 2: Common Ligand Substitution Reactions for [Cu(H₂O)₆]²⁺

| Reagent | Substituted Ligand | Product Complex | Color Change | Reference |

|---|---|---|---|---|

| Conc. HCl | Cl⁻ | [CuCl₄]²⁻ |

Pale Blue to Green/Yellow | savemyexams.com, chemguide.co.uk |

| Excess Conc. NH₃ | NH₃ | [Cu(NH₃)₄(H₂O)₂]²⁺ |

Pale Blue to Deep Blue | chemguide.co.uk |

Solvent Effects on Complex Formation and Coordination

The solvent plays a critical role in the synthesis of coordination complexes, influencing reaction pathways, the stability of species in solution, and the final solid-state structure. amanote.commdpi.com This is particularly evident in the coordination chemistry of copper(II) tetrafluoroborate.

The solvent can act as a competing ligand, coordinating directly to the metal center. mdpi.com In many cases, solvent molecules like water or methanol (B129727) are found in the coordination sphere of the final product, as seen in the formation of [Cu(l-Thr)(H₂O)(phen)]⁺ and related species. nih.gov The choice of solvent can determine which ligands are incorporated. For example, the explicit coordination of solvent molecules like acetonitrile (B52724) (MeCN) or dimethyl sulfoxide (B87167) (DMSO) to copper(I) and copper(II) centers has been shown to be a crucial factor in the thermodynamics of atom transfer radical polymerization (ATRP) processes. mdpi.com

Solvent can also dictate the reaction pathway. In copper(II) tetrafluoroborate-promoted oxidative ring-opening reactions of cyclopropyl (B3062369) silyl (B83357) ethers, the choice of solvent leads to divergent reaction outcomes. amanote.com Furthermore, the solvent affects the crystallization process and the resulting crystal packing. Studies on ternary copper(II) complexes with L-threonine and 1,10-phenanthroline (B135089) have shown that different solvents lead to the crystallization of different solvates, where solvent molecules occupy pockets and channels within the crystal lattice, held in place by hydrogen bonds and other non-covalent interactions. nih.gov

The activity of water in a solution can also drive complex formation. In aqueous solutions of copper(II) and chloride ions, decreasing the water activity (for example, by adding a hygroscopic salt like Mg(ClO₄)₂) promotes the replacement of water ligands by chloride ions in the copper(II) coordination sphere, an effect similar to simply increasing the chloride concentration. rsc.org This highlights that a complete understanding of complex stoichiometry in solution requires explicit consideration of the solvent's role. rsc.org

Table 3: Summary of Solvent Effects in Copper(II) Coordination Chemistry

| Effect | System/Reaction | Observation | Reference |

|---|---|---|---|

| Direct Coordination | Cu(II) complexes with L-threonine and 1,10-phenanthroline | Water or methanol molecules coordinate to the apical position of the Cu(II) center. | nih.gov |

| Pathway Control | Oxidative ring-opening of cyclopropyl silyl ethers | The solvent determines the final products of the reaction. | amanote.com |

| Structural Influence | Crystallization of ternary Cu(II) complexes | Different solvents result in the formation of various solvates with distinct crystal structures. | nih.gov |

| Thermodynamic Impact | Cu-catalyzed Atom Transfer Radical Polymerization (ATRP) | The coordination of MeCN or DMSO to Cu(I)/Cu(II) centers significantly affects the reaction equilibrium. | mdpi.com |

| Activity-Driven Exchange | Aqueous Cu(II)-chloride solutions | Lowering water activity favors the formation of chloro-complexes over aquo-complexes. | rsc.org |

Spectroscopic Characterization and Electronic Structure

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Raman and Fourier-Transform Infrared (FTIR) techniques, is instrumental in identifying the vibrational modes of the constituent ions, the [Cu(H₂O)₆]²⁺ cation and the BF₄⁻ anion, and in analyzing the hydrogen-bonding interactions within the crystal lattice.

The Raman spectrum of Copper(II) tetrafluoroborate (B81430) hexahydrate is characterized by distinct bands corresponding to the vibrational modes of the hexaaquacopper(II) cation and the tetrafluoroborate anions. bohrium.com The crystal structure is isotypical with copper(II) perchlorate (B79767) hexahydrate. researchgate.net A key feature in the Raman spectrum is the symmetric stretching mode, ν₁(A₁g), of the [Cu(H₂O)₆]²⁺ cation, which is observed at approximately 435 cm⁻¹. bohrium.com This mode is indicative of the coordinated water molecules. The spectrum is a composite of the vibrational modes from both the cation and the anions. bohrium.com

Table 1: Selected Raman Bands for Copper(II) tetrafluoroborate hexahydrate

| Raman Shift (cm⁻¹) | Assignment | Reference |

|---|

The Raman spectrum of a single crystal specimen has been recorded in the 100–1100 cm⁻¹ range. researchgate.net The refined crystal structure consists of tetrafluoroborate anions and hexaaquacopper(II) cations interconnected by hydrogen contacts. bohrium.com

FTIR spectroscopy provides complementary information to Raman spectroscopy. A characteristic and strong absorption band for the tetrafluoroborate (BF₄⁻) anion is observed in the 1000-1100 cm⁻¹ range, which is attributed to the B-F stretching vibrations. researchgate.net This band is a key identifier for the tetrafluoroborate moiety in the compound. The spectra also contain bands related to the vibrational modes of the coordinated water molecules.

The structure of this compound features a complex network of hydrogen bonds connecting the [Cu(H₂O)₆]²⁺ cations and the BF₄⁻ anions. bohrium.com These interactions significantly influence the vibrational spectra. The formation of hydrogen bonds typically leads to a red-shift (a shift to lower wavenumbers) and broadening of the O-H stretching bands of the water molecules. biophysik.org Conversely, the bending modes of the water molecules often experience a blue-shift (a shift to higher wavenumbers). biophysik.org

Electronic Spectroscopy

Electronic spectroscopy techniques, such as UV-Visible absorption and diffuse reflectance spectroscopy, are used to probe the electronic transitions within the d-orbitals of the copper(II) ion.

The characteristic pale blue color of this compound in an aqueous solution is due to the electronic transitions of the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺. docbrown.info This complex absorbs light in the yellow-orange-red region of the visible spectrum, which results in the transmission of blue light. docbrown.info The absorption spectrum typically shows a broad absorption band in the red region of the spectrum, with a maximum absorbance (λₘₐₓ) often cited around 800-810 nm for aqueous copper(II) solutions. cetjournal.it This absorption corresponds to the d-d electronic transitions of the Cu²⁺ ion (a 3d⁹ configuration), where an electron is promoted from a lower energy d-orbital to a higher energy d-orbital. docbrown.info

Diffuse reflectance spectroscopy is a valuable technique for analyzing powder samples, as it minimizes issues with sample preparation. shimadzu.eu In this method, light is scattered multiple times within the sample, and the resulting diffuse reflected light is analyzed. shimadzu.eu The positions of the absorption bands in a diffuse reflectance spectrum are generally the same as those in a standard transmission spectrum. However, the relative intensities of the peaks can differ, with weaker bands often appearing enhanced. shimadzu.eu For this compound, the diffuse reflectance spectrum is expected to show a broad band corresponding to the d-d transitions of the Cu(II) ion, similar to what is observed in UV-Visible absorption spectroscopy. researchgate.net

Magnetic Resonance Techniques

Magnetic resonance spectroscopy provides profound insights into the electronic environment and structure of paramagnetic species such as copper(II) complexes. For this compound, which exists as the [Cu(H₂O)₆]²⁺ complex, these techniques are crucial for elucidating the effects of the d⁹ electron configuration of the central copper ion.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a primary technique for studying materials with unpaired electrons, making it exceptionally well-suited for the d⁹ Cu(II) ion in this compound. nih.gov The spectrum is dictated by the interaction of the unpaired electron with an external magnetic field and is highly sensitive to the local coordination environment of the copper ion.

The [Cu(H₂O)₆]²⁺ cation in the crystal structure features a six-coordinate copper atom. bohrium.com Due to the d⁹ electronic configuration, this octahedral geometry is subject to the Jahn-Teller effect, which results in an axial elongation, lowering the symmetry. bohrium.com This structural distortion removes the orbital degeneracy of the ground state and is a key factor influencing the EPR spectrum. dtu.dk

The EPR spectrum of a Cu(II) complex is typically described by a spin Hamiltonian, which includes the electron Zeeman interaction and the hyperfine coupling between the electron spin (S=1/2) and the copper nuclear spin (I=3/2). ethz.ch For a powder or frozen solution sample of this compound, the spectrum is characterized by an anisotropic g-tensor, resulting from the Jahn-Teller distorted geometry. This anisotropy gives rise to distinct parallel (g∥) and perpendicular (g⊥) components. ethz.ch

Typically, for an axially elongated octahedral Cu(II) complex like [Cu(H₂O)₆]²⁺, g∥ > g⊥ > gₑ (where gₑ ≈ 2.0023 is the free electron g-value). ethz.chmdpi.com The deviation of the g-values from the free electron value provides information about the electronic structure and the nature of the metal-ligand bonding. dtu.dk At room temperature, the coordination sphere of the copper ion can be fluxional, which may lead to an isotropic spectrum with a broad line centered at a g-value around 2.16-2.17. dtu.dk However, at low temperatures, the dynamic effects are frozen out, and a well-resolved anisotropic spectrum is typically observed. researchgate.netcovenantuniversity.edu.ng

The hyperfine interaction with the copper nucleus (both ⁶³Cu and ⁶⁵Cu isotopes have I=3/2) further splits the g∥ component into a characteristic quartet, while the splitting in the g⊥ region is often unresolved due to line broadening. ethz.ch

Note: The values presented are typical for Cu(II) hexa-aqua complexes found in various salts and serve as a reference for the expected values for this compound. dtu.dkcovenantuniversity.edu.ng

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectroscopy is a powerful tool for structural elucidation of many chemical compounds, its application to the direct characterization of the copper center in this compound is severely limited. The Cu(II) ion is paramagnetic due to its unpaired d⁹ electron configuration. huji.ac.ilnih.gov

This paramagnetic nature has two significant consequences for NMR spectroscopy:

Paramagnetic Relaxation Enhancement (PRE): The unpaired electron of the Cu(II) ion creates a strong fluctuating local magnetic field. This field provides a highly efficient mechanism for the relaxation of nearby atomic nuclei, such as the protons of the coordinated water molecules. This relaxation is so rapid that it leads to extreme broadening of the NMR resonance signals. nih.gov As a result, the signals of nuclei within the immediate coordination sphere of the Cu(II) ion are typically broadened beyond detection in a standard high-resolution NMR experiment. huji.ac.ilnih.gov

Paramagnetic (Contact and Pseudocontact) Shifts: The magnetic field from the unpaired electron can also cause large shifts in the resonance frequencies of nearby nuclei. However, for these shifts to be observable, the signal must not be completely broadened. In some cases, protons located further from the paramagnetic center (e.g., > 9 Å) may be observed with these shifts, but for a compact complex like [Cu(H₂O)₆]²⁺, this is not applicable to the ligand protons. nih.gov

Because of these effects, obtaining a conventional ¹H or ¹⁷O NMR spectrum of the [Cu(H₂O)₆]²⁺ cation is generally not feasible. nih.gov NMR studies involving Cu(II) often focus on its effect on the NMR spectrum of a larger molecule to which it binds, using the line broadening to map the binding site, rather than characterizing the copper center itself. nih.gov

It is, however, possible to perform NMR on the counter-ion. ¹⁹F and ¹¹B NMR could be used to study the tetrafluoroborate (BF₄⁻) anion. These spectra would confirm the presence and purity of the anion but would provide very limited direct electronic or structural information about the paramagnetic [Cu(H₂O)₆]²⁺ cation.

Catalytic Applications and Reaction Mechanisms

Lewis Acidity in Organic Synthesis

The catalytic activity of copper(II) tetrafluoroborate (B81430) hexahydrate is fundamentally rooted in its Lewis acidic nature. In the context of organic synthesis, a Lewis acid is a chemical species that can accept an electron pair from a Lewis base. Copper(II) tetrafluoroborate hexahydrate fulfills this role effectively, with the copper(II) ion acting as the electron-pair acceptor. By coordinating to electron-rich sites on organic molecules, such as carbonyl oxygen atoms or other heteroatoms, the catalyst activates the substrate, making it more susceptible to nucleophilic attack or other transformations. The hexahydrate form is particularly important as it helps maintain the specific coordination environment and Lewis acidity required for efficient catalysis. This activation is a common theme across its various applications, including acetylation reactions of phenols, thiols, alcohols, and amines, where it has shown superior performance compared to other catalysts like copper(II) triflate. organic-chemistry.org

Catalysis of Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and this compound has proven to be a valuable catalyst in several key reactions that achieve this goal.

The Diels-Alder reaction is a powerful cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile. This compound functions as a Lewis acid catalyst in these reactions, accelerating the rate of cycloaddition. wikipedia.org The catalyst coordinates to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and thereby enhancing its reactivity towards the diene. A comparative study using copper(II) nitrate (B79036), a related copper(II) salt, demonstrated that Lewis acid catalysis can be significantly more efficient than specific acid (proton) catalysis in aqueous media. iitd.ac.in For instance, the reaction rate for certain dienophiles with cyclopentadiene (B3395910) was found to be about 40 to 50 times faster with copper(II) catalysis compared to proton catalysis. iitd.ac.in The effectiveness of copper catalysts in these reactions in water is often linked to the ability of the dienophile to form a bidentate complex with the copper ion. iitd.ac.in

Table 1: Comparison of Catalysis in Diels-Alder Reactions

| Dienophile | Catalyst | Relative Rate | Reference |

|---|---|---|---|

| 1a | Copper(II) nitrate | ~40x faster than HCl | iitd.ac.in |

| 1b | Copper(II) nitrate | ~50x faster than HCl | iitd.ac.in |

| 4 | Copper(II) nitrate | No significant catalysis | iitd.ac.in |

Cyclopropanation involves the formation of a three-membered cyclopropane (B1198618) ring, a structural motif present in many bioactive molecules. nih.gov this compound is utilized as a catalyst for the cyclopropanation of alkenes using diazo reagents. In these reactions, the copper(II) species is often reduced in situ to a copper(I) catalyst, which then reacts with the diazo compound to form a key copper-carbene intermediate. wikipedia.orgcsic.es This highly reactive intermediate then transfers the carbene group to the alkene in a concerted but asynchronous step to form the cyclopropane ring. nih.gov The catalyst system, including the ligands attached to the copper, plays a crucial role in determining the stereoselectivity of the reaction. csic.esrsc.org Studies have shown that the nature of the catalyst support, such as using copper-exchanged clays, can even reverse the typical trans/cis selectivity of the cyclopropane product. rsc.org

Table 2: Research Findings in Copper-Catalyzed Cyclopropanation

| Finding | Significance | Reference(s) |

|---|---|---|

| Mechanism | The rate-limiting step is the formation of a copper-carbene intermediate from the copper catalyst and the diazo compound. csic.es | csic.es |

| Stereoselectivity | The product's stereochemistry is determined during the cyclopropane ring formation step and is influenced by steric interactions between the catalyst's ligands and the alkene's substituents. csic.es | csic.es |

| Catalyst Influence | The use of different copper catalysts, such as Cu(II)-exchanged K10 montmorillonite, can significantly alter and even reverse the diastereoselectivity of the reaction. rsc.org | rsc.org |

The Michael addition is a conjugate addition reaction of a nucleophile to an α,β-unsaturated carbonyl compound. Copper(II) tetrafluoroborate has been identified as a new and highly efficient catalyst for the Michael addition of thiols to various α,β-unsaturated carbonyl compounds. researchgate.netias.ac.in These reactions can be carried out under mild, solvent-free conditions or in water at room temperature, proceeding rapidly to give high yields of the corresponding β-thioethers. researchgate.netias.ac.in The reaction's success is dependent on the steric hindrance at the β-carbon of the Michael acceptor. researchgate.net Mechanistic investigations into related copper-catalyzed Michael additions suggest that the reaction may proceed through the in-situ formation of a copper enolate from the β-dicarbonyl nucleophile, which then acts as the active species in the addition. nih.gov

Table 3: Copper(II) Tetrafluoroborate Catalyzed Michael Addition of Thiols

| Michael Acceptor | Nucleophile (Thiol) | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| α,β-Unsaturated Carbonyl | Thiol | Solvent-free, RT | 2 min - 1 hr | High | researchgate.netias.ac.in |

Catalysis of Rearrangement Reactions

Beyond facilitating the formation of new bonds, this compound also catalyzes the intramolecular rearrangement of molecular structures.

The Meinwald rearrangement is the isomerization of an epoxide to a carbonyl compound, such as an aldehyde or a ketone, catalyzed by a Lewis acid. southwales.ac.ukresearchgate.net Copper(II) tetrafluoroborate has been shown to be a highly effective and selective catalyst for this transformation. southwales.ac.ukresearchgate.net It promotes the rearrangement of epoxides into carbonyl compounds in high yields. southwales.ac.ukresearchgate.net Due to its low toxicity and ease of handling, it presents an attractive alternative to other Lewis acids that are often more corrosive or expensive. southwales.ac.ukresearchgate.net The reaction mechanism involves the coordination of the Lewis acidic copper center to the oxygen atom of the epoxide ring. This coordination weakens the carbon-oxygen bonds, facilitating a hydride or alkyl shift that leads to the formation of the carbonyl group.

Table 4: Catalytic Performance in Meinwald Rearrangement

| Catalyst | Substrate | Product | Key Advantages | Reference(s) |

|---|

Bio-inspired Catalysis

The field of bio-inspired catalysis seeks to develop synthetic catalysts that mimic the function of natural enzymes, which often perform complex chemical transformations with high efficiency and selectivity under mild conditions. anr.frrsc.org Many biological systems, for instance, utilize enzymes containing readily available metals like copper to carry out crucial oxidation reactions. rsc.org

This compound serves as a valuable and convenient starting material for the synthesis of complex, bio-inspired catalysts. nih.gov While not always used directly in its hexahydrate form for these applications, it provides the essential copper(II) ions that form the core of these synthetic mimics. Researchers are developing a multitude of bio-inspired molecular catalysts incorporating copper for reactions like water oxidation, drawing inspiration from the oxygen-evolving complex in natural photosystems. nih.govmdpi.com

A notable example involves the reaction of this compound with specific organic ligands, such as 1-(tert-butyl)-1H-tetrazole, to create multinuclear copper complexes. nih.gov Depending on the reaction conditions, this can yield di- or trinuclear copper clusters. nih.gov These structures can be designed to model the active sites of metalloenzymes, allowing for the study of fundamental processes like magnetic coupling between metal centers, which is crucial for understanding enzymatic mechanisms. nih.gov In one instance, a trinuclear copper cluster inspired by multicopper oxidases demonstrated outstanding reactivity for water oxidation. nih.gov This work underscores the strategy of using multiple metal centers to facilitate the critical O-O bond formation step in catalytic water oxidation. nih.gov

Elucidation of Catalytic Mechanisms

The catalytic power of this compound is rooted in its function as a Lewis acid. It is employed in numerous organic reactions, including Diels-Alder reactions, Michael additions, and the cyclopropanation of alkenes. wikipedia.orgresearchgate.net The central copper(II) ion facilitates these transformations by coordinating with and activating the substrates.

A primary mechanism of action for this compound involves the activation of substrates through direct coordination to the copper(II) center. The crystal structure of the compound consists of hexaaquacopper(II) cations, [Cu(H₂O)₆]²⁺, and tetrafluoroborate anions. bohrium.com The [Cu(H₂O)₆]²⁺ core possesses a distorted octahedral geometry. In a catalytic cycle, one or more of these labile water ligands can be displaced by a substrate molecule.

By coordinating to an electron-rich site on the substrate, the electrophilic copper(II) ion withdraws electron density, rendering the substrate more susceptible to subsequent chemical steps, such as nucleophilic attack. This activation is the key to its effectiveness in a range of reactions. For example, it efficiently catalyzes the acetylation of diverse phenols, alcohols, thiols, and amines using acetic anhydride. organic-chemistry.org In this context, the catalyst activates the anhydride. Similarly, it is a highly efficient catalyst for the N-tert-butoxycarbonylation of amines, where it activates the di-tert-butyl dicarbonate (B1257347) reagent, allowing the reaction to proceed smoothly under solvent-free conditions. researchgate.net

The table below summarizes several reactions where Copper(II) tetrafluoroborate acts as a catalyst through substrate activation.

| Reaction Type | Substrate(s) | Reagent | Product | Ref. |

| Acetylation | Alcohols, Phenols, Amines, Thiols | Acetic Anhydride | Acetylated products | organic-chemistry.org |

| N-Protection | Amines, α-Amino acid esters | Di-tert-butyl dicarbonate | N-t-Boc derivatives | researchgate.net |

| Michael Addition | α,β-Unsaturated Carbonyl Compounds | Thiols | Thiol-adducts | researchgate.net |

| Acetal (B89532) Formation | Aldehydes, Ketones | Ethylene glycol | Acetals, Ketals | dntb.gov.ua |

| Three-Component Coupling | Aldehydes, Ketones, Nitriles | Acetyl Chloride | β-Acetamido ketones | researchgate.net |

This table presents examples of reactions catalyzed by Copper(II) tetrafluoroborate, illustrating its versatility.

The hydration state of the copper(II) catalyst is a critical factor influencing its catalytic performance. The hexahydrate form, Cu(H₂O)₆₂, is essential for maintaining the Lewis acidity and the specific coordination environment required for many reactions. The six coordinated water molecules stabilize the copper(II) ion but must be partially or fully displaced for a substrate to access the catalytic center.

The importance of the hydration level is highlighted by studies on related copper-based catalysts, such as metal-organic frameworks (MOFs). In one study, a copper(II) MOF, [Cu₂(btec)(OH₂)₄]·2H₂O, was synthesized and its catalytic activity in styrene (B11656) oxidation was investigated. nih.gov The pristine, fully hydrated material showed moderate activity. However, upon controlled thermal dehydration, the material transformed into an anhydrous phase, [Cu₂(btec)]. nih.gov This process changed the coordination geometry of the Cu²⁺ ion from a saturated octahedron to a coordinatively unsaturated square-based pyramid. nih.gov

This structural change, induced by the removal of water ligands, created more accessible active metal sites. As a result, the catalytic efficiency of the dehydrated framework was significantly enhanced. nih.gov Further, re-introducing a single water molecule to the anhydrous phase to form [Cu₂(btec)(OH₂)] resulted in the highest catalytic performance, demonstrating a delicate balance between catalyst stability and the availability of active sites. nih.gov

The data below, drawn from the study of this copper MOF, illustrates how tuning the hydration state can dramatically impact catalytic efficiency in a comparable system.

| Catalyst Phase | Hydration State | Styrene Conversion (%) | Benzaldehyde Selectivity (%) | Turnover Frequency (TOF) (h⁻¹) | Ref. |

| 1 | [Cu₂(btec)(OH₂)₄]·2H₂O | 45 | 100 | 11.3 | nih.gov |

| 2' | [Cu₂(btec)] (Anhydrous) | 59 | 100 | 14.8 | nih.gov |

| 3 | [Cu₂(btec)(OH₂)] | 67 | 100 | 21.0 | nih.gov |

This table shows the catalytic performance for styrene oxidation using a copper-based MOF in different hydration states. The results demonstrate that removing coordinated water molecules can enhance catalytic activity by creating more accessible active sites.

These findings emphasize that the hydration shell of this compound is not merely a passive component but plays a dynamic role in catalysis. The efficiency of a reaction can be highly dependent on the energy required to displace the water ligands and the resulting coordination environment of the activated copper center.

Electrochemical Investigations

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical species. researchgate.net For copper(II) systems, CV studies are essential for determining the potentials of redox events, typically the Cu(II)/Cu(I) couple, and for assessing the stability and reversibility of these processes. iosrjournals.org

In a typical CV experiment for a copper complex, a solution of the compound is analyzed in a suitable solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), containing a supporting electrolyte like tetrabutylammonium (B224687) tetrafluoroborate (B81430) (Bu₄NBF₄). cmu.eduresearchgate.net The experiment involves scanning the potential of a working electrode (e.g., platinum or glassy carbon) and measuring the resulting current. cmu.eduresearchgate.net The resulting voltammogram provides data on the cathodic peak potential (Epc), where reduction occurs (Cu(II) → Cu(I)), and the anodic peak potential (Epa), where oxidation occurs (Cu(I) → Cu(II)). iosrjournals.org

The separation between the anodic and cathodic peak potentials (ΔEp) and the ratio of the peak currents (Ipa/Ipc) give information about the reversibility of the redox process. A quasi-reversible, one-electron transfer process is often observed for the Cu(II)/Cu(I) couple in many complexes. iosrjournals.orgresearchgate.net The observation that peak currents increase with the square root of the scan rate indicates that the electrode process is diffusion-controlled. researchgate.netnih.gov For instance, studies on copper(II) complexes with Schiff base ligands often show a quasi-reversible redox process attributed to the Cu(II)/Cu(I) couple. iosrjournals.org Similarly, research on the copper(II)-pentamethyldiethylenetriamine system in an aqueous solution identified a diffusion-controlled, quasi-reversible, one-electron charge transfer for the Cu²⁺/⁺ couple. researchgate.net

Table 1: Example of Cyclic Voltammetry Data for a Cu(II) Complex This interactive table presents typical data obtained from a cyclic voltammetry experiment on a copper(II)-Schiff base complex at varying scan rates, illustrating the diffusion-controlled nature of the redox process.

| Scan Rate (V/s) | Epc (V) | Epa (V) | Ipc (μA) | Ipa (μA) | ΔEp (V) |

| 0.04 | -0.735 | -0.495 | -1.5 | 1.4 | 0.240 |

| 0.06 | -0.729 | -0.501 | -1.9 | 1.8 | 0.228 |

| 0.08 | -0.718 | -0.519 | -2.2 | 2.1 | 0.199 |

| 0.10 | -0.712 | -0.528 | -2.5 | 2.4 | 0.184 |

| Data sourced from a study on a Cu(II)-Schiff base complex derived from anthracene-9(10H)-one and (s)-2-amino-5-guanidinopentanoic acid. iosrjournals.org |

Redox Behavior of Copper(II) Centers

The redox behavior of copper centers is dominated by the accessible Cu(II) (d⁹) and Cu(I) (d¹⁰) oxidation states. The redox potential of the Cu(II)/Cu(I) couple can be significantly "tuned" over a wide range by the choice of coordinating ligands and the resulting coordination geometry. bris.ac.uk This tunability is critical for the function of copper complexes in catalysis and bioinorganic systems. nih.govresearchgate.net

Several key factors influence the redox potential:

Coordination Geometry: Cu(II) ions typically favor square planar or tetragonally distorted octahedral geometries, whereas Cu(I) ions prefer a tetrahedral or linear geometry. bris.ac.uk A ligand set that imposes a tetrahedral geometry will stabilize the Cu(I) state, making the complex easier to reduce (a less positive redox potential). Conversely, a ligand framework that enforces a square planar geometry stabilizes the Cu(II) state, making the complex harder to reduce (a more positive redox potential). bris.ac.uk

Nature of Donor Atoms: The preference of the copper oxidation states for different types of donor atoms also affects the redox potential. Cu(II) is considered a harder acid and prefers nitrogen and oxygen donor ligands, while the softer Cu(I) acid shows a preference for softer sulfur and phosphorus donor ligands. bris.ac.uk The relative number of nitrogen and sulfur donor atoms in the coordination sphere can systematically shift the Cu(II)/Cu(I) redox potential. nih.gov

Ligand Substituents: Electron-donating or electron-withdrawing groups on the ligand backbone can alter the electron density at the copper center, thereby influencing the ease of reduction or oxidation. researchgate.net

In some cases, particularly with binuclear complexes, multi-step redox processes can be observed. Cyclic voltammetry can reveal two distinct one-electron transfer steps, corresponding to the Cu(II)Cu(II)/Cu(I)Cu(II) and Cu(I)Cu(II)/Cu(I)Cu(I) couples. researchgate.net The solvent environment also plays a powerful role; for example, Cu(I) is stable in acetonitrile, which can form a tetrahedral [Cu(MeCN)₄]⁺ complex, while it readily disproportionates in water. bris.ac.uk

Electrochemical Properties of Derived Copper(II) Complexes

Copper(II) tetrafluoroborate hexahydrate serves as a versatile starting material for the synthesis of a wide array of copper(II) complexes. bohrium.com The electrochemical properties of these derived complexes are primarily dictated by the nature of the coordinated ligands.

The redox potential (E₁/₂) of the Cu(I)/Cu(II) couple is a key parameter that is strongly dependent on the ligand structure. cmu.edu For example, in copper complexes used for atom transfer radical polymerization (ATRP), it has been observed that as the number of coordination sites in the ligand increases, the resulting Cu(I) complex becomes a stronger reducing agent (i.e., has a lower redox potential). cmu.edu

Studies on various copper complexes have revealed distinct electrochemical behaviors:

Complexes with Polydentate Amine Ligands: In a study comparing ligands like bipyridine (bpy), pentamethyldiethylenetriamine (PMDETA), and tris(2-pyridylmethyl)amine (B178826) (TPMA), the E₁/₂ values for the corresponding copper complexes were found to vary significantly. The nature of the halide (Cl⁻ vs. Br⁻) also influences the redox potential, suggesting the involvement of the halide in the redox cycle. cmu.edu

Complexes with Thiosemicarbazone Ligands: Copper(II) complexes with thiosemicarbazone ligands have been studied using cyclic voltammetry, revealing quasi-reversible, diffusion-controlled processes for the Cu(II)/Cu(I) redox system. nih.gov

Binuclear Copper(II) Complexes: Some binuclear complexes exhibit two irreversible one-electron reduction steps in the cathodic region, corresponding to the sequential reduction of the two copper(II) centers. researchgate.net

The specific electrochemical data for these complexes can be correlated with their catalytic activity, demonstrating the principle that the electronic properties of the metal center, as modulated by the ligands, govern its reactivity. cmu.edu

Table 2: Electrochemical Data for Selected Copper(II) Complexes in Acetonitrile This interactive table summarizes the half-wave potentials (E₁/₂) for various copper complexes, highlighting the influence of different ligands on the redox properties of the copper center. The supporting electrolyte used in these measurements was 0.1 M Bu₄NBF₄.

| Ligand (L) | Copper Salt | E₁/₂ (V vs. SCE) | Redox Couple | Reference |

| dNbpy | CuCl | -0.016 | Cu(I)/Cu(II) | cmu.edu |

| dNbpy | CuBr | +0.079 | Cu(I)/Cu(II) | cmu.edu |

| PMDETA | CuCl | -0.370 | Cu(I)/Cu(II) | cmu.edu |

| PMDETA | CuBr | -0.290 | Cu(I)/Cu(II) | cmu.edu |

| TPMA | CuCl | -0.270 | Cu(I)/Cu(II) | cmu.edu |

| TPMA | CuBr | -0.160 | Cu(I)/Cu(II) | cmu.edu |

| Me₆TREN | CuCl | -0.580 | Cu(I)/Cu(II) | cmu.edu |

| Me₆TREN | CuBr | -0.470 | Cu(I)/Cu(II) | cmu.edu |

| E₁/₂ values are calculated as (Epa + Epc) / 2. Data sourced from a study on copper complexes for ATRP catalysis. cmu.edu |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While comprehensive DFT studies specifically targeting bulk copper(II) tetrafluoroborate (B81430) hexahydrate are not extensively detailed in the public literature, the principles and methodologies are well-established through research on its constituent ions and structurally similar copper(II) complexes. researchgate.netmdpi.comrsc.org

In the case of [Cu(H₂O)₆]²⁺, this manifests as an axial elongation, where two of the copper-oxygen bonds (the axial bonds) are longer than the other four (the equatorial bonds). researchgate.netbohrium.com This results in a tetragonally distorted octahedral coordination polyhedron. bohrium.com Quantum-chemical investigations have been performed on related complexes, for instance, where the water ligands are substituted by others like 1-(tert-butyl)-1H-tetrazole, to analyze the electronic structure and bonding. researchgate.net

The prediction of electronic excited states is typically accomplished using Time-Dependent Density Functional Theory (TD-DFT). Such calculations are crucial for understanding a compound's photophysical properties, including its absorption spectrum and photochemical reactivity.

For copper(II) complexes, TD-DFT can identify and characterize different types of electronic transitions. Studies on related Cu(II) compounds, such as copper porphyrins, have utilized TD-DFT to highlight the significant role of ligand-to-metal charge-transfer (LMCT) states in their excited-state dynamics. mdpi.comnih.gov These calculations can determine the energy of these excited states and their potential to lead to processes like intersystem crossing or changes in coordination. mdpi.comnih.gov While specific TD-DFT results for Cu(H₂O)₆₂ are not available in the surveyed literature, this methodology would be the standard approach to predict its electronic transitions and excited-state behavior.

The vibrational modes of copper(II) tetrafluoroborate hexahydrate have been studied experimentally using Raman spectroscopy. researchgate.netbohrium.com The resulting spectrum is understood as a combination of the vibrational modes originating from the tetrafluoroborate (BF₄⁻) anions and the hexaaquacopper(II) ([Cu(H₂O)₆]²⁺) cations. bohrium.com

DFT calculations are a standard and powerful tool for calculating and assigning these vibrational modes. By computing the vibrational frequencies and their corresponding atomic motions, a theoretical spectrum can be generated that aids in the interpretation of experimental data. For example, the symmetric stretching mode (ν₁) of the [Cu(H₂O)₆]²⁺ cation, which is Raman active, has been experimentally identified at 435 cm⁻¹. bohrium.com This aligns with force field studies on other copper(II) halide complexes where normal coordinate calculations, often based on DFT results, were used to assign copper-ligand stretching vibrations. sciencemadness.org

Interactive Table: Experimental Raman Band for the [Cu(H₂O)₆]²⁺ Cation You can sort the data by clicking on the table headers.

| Wavenumber (cm⁻¹) | Assignment | Symmetry | Reference |

|---|---|---|---|

| 435 | Symmetric stretching mode of the cation | v1(Ag) | bohrium.com |

Quantum-Chemical Investigations

Quantum-chemical methods provide a deeper understanding of bonding and reactivity in coordination complexes.

This compound serves as a valuable precursor in coordination chemistry, where the coordinated water molecules can be replaced by other ligands. researchgate.net In such reactions, the properties of the incoming ligand, particularly its basicity, are critical in determining the structure and stability of the final product.

A pertinent example involves the reaction of copper(II) tetrafluoroborate with 1-(tert-butyl)-1H-tetrazole. researchgate.net In this study, a quantum-chemical investigation was conducted to analyze the electronic structure and basicity of the tetrazole ligand. researchgate.net Understanding the ligand's basicity helps to explain its coordination mode (e.g., monodentate vs. bridging) and the resulting structure of the polynuclear copper(II) complex formed. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly useful for investigating the dynamic behavior of ions in solution and the structural properties of hydrated complexes like [Cu(H₂O)₆]²⁺.

MD simulations have been successfully applied to study Cu²⁺ ions in aqueous solutions, providing insights that are directly relevant to the hexahydrated cation in the title compound. nih.gov To enable large-scale reactive simulations, a specific reactive force field (ReaxFF) for Cu/O/H interactions has been developed and validated against quantum mechanics (QM) data. nih.gov

Simulations using this force field accurately reproduce key structural and dynamic features of the [Cu(H₂O)₆]²⁺ cluster:

Coordination Number: MD simulations confirm that a six-fold coordination is the favored geometry for the Cu²⁺ ion in water. nih.gov

Jahn-Teller Distortion: The simulations correctly capture the Jahn-Teller distortion of the hydration shell. nih.gov

Structural Parameters: The calculated radial distribution function (RDF) from MD simulations shows excellent agreement with experimental data for the Cu-O bond distances. nih.gov

Interactive Table: Structural Data for Hydrated Cu²⁺ from Molecular Dynamics Simulations You can sort the data by clicking on the table headers.

| Parameter | MD Simulation Value (Å) | Experimental Value (Å) | Reference |

|---|---|---|---|

| Equatorial Cu-O Bond Length (Cu-Oeq) | 1.94 | 1.95 | nih.gov |

| Axial Cu-O Bond Length (Cu-Oax) | 2.27 | 2.29 | nih.gov |

| Second Hydration Shell Distance | 4.27 | 4.17 | nih.gov |

These simulations provide a dynamic picture of the ion's interaction with its aqueous environment, which is fundamental to understanding its chemical behavior in solution. nih.gov

Advanced Materials Applications and Functional Properties

Precursor for Structurally Complex Materials

Copper(II) tetrafluoroborate (B81430) hexahydrate is a well-established starting reactant for the synthesis of more intricate and functionally diverse materials. bohrium.com Its utility stems from its role as a reliable source of copper(II) ions and its capacity to act as a Lewis acid, facilitating a variety of chemical transformations.

In coordination chemistry, the compound is reacted with various organic ligands to create novel coordination complexes with unique structural and magnetic properties. A notable example is its reaction with 1-(tert-Butyl)-1H-tetrazole, which, depending on the reaction conditions, yields either dinuclear or trinuclear copper(II) complexes. rsc.org These reactions demonstrate the compound's role in building complex, multi-metallic structures linked by organic bridges. rsc.org

Table 1: Synthesis of Polynuclear Copper(II) Complexes

| Precursor | Ligand | Resulting Complex | Reference |

|---|---|---|---|

| Copper(II) tetrafluoroborate hexahydrate | 1-(tert-Butyl)-1H-tetrazole | Dinuclear complex: Cu₂L₈(H₂O)₂₄ | rsc.org |

Beyond coordination complexes, the compound is an effective Lewis acid catalyst in organic synthesis, used to construct complex organic molecules. It is employed in Diels-Alder reactions to form cyclic compounds, in the cyclopropanation of alkenes, and in the Meinwald rearrangement of epoxides. wikipedia.org In these applications, the copper center activates substrates, enabling the formation of intricate carbon skeletons.

Incorporation into Coordination Polymers and Metal-Organic Frameworks (MOFs)

The synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) is a major area where this compound finds application. These materials are of significant interest for their potential in gas storage, catalysis, and sensing. researchgate.netnih.gov The compound provides the copper(II) nodes that, when connected by organic linker molecules, self-assemble into one-, two-, or three-dimensional networks. nih.gov

The assembly of Cu(II) ions, sourced from salts like copper(II) nitrate (B79036), with flexible fluorinated ligands can create 2D grid-like coordination networks. mdpi.com These structures can form cavities that trap guest molecules, demonstrating a remarkable clathration ability. mdpi.com Similarly, the use of ligands such as 2-pyridyl oximes and 1,3,5-benzenetricarboxylic acid with copper(II) sources can lead to the formation of new CPs and MOFs with unique topologies. nih.gov One such MOF, [Cu(Hbtc)(H₂pyaox)]n, is the first reported example containing the ligand H₂pyaox and exhibits a 3-c uninodal net of hcb topology. nih.gov The development of copper-based MOFs is a burgeoning field, with applications in drug delivery, cancer treatment, and antimicrobial materials. rsc.org

Potential in Thermal and Pressure Sensors

The potential application of materials derived from this compound in sensor technology is linked to their dynamic structural properties in response to external stimuli like temperature. Research into the crystal structure of the compound itself has shown that its unit cell parameters change with temperature. bohrium.com

Single-crystal X-ray diffraction studies performed at 90 K, 150 K, and 270 K revealed temperature-dependent variations in its monoclinic crystal structure. bohrium.com This sensitivity to temperature suggests that the material, or derivatives thereof, could be engineered for thermal sensing.

Table 2: Unit Cell Parameters of this compound at Different Temperatures

| Temperature (K) | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Reference |

|---|---|---|---|---|---|---|

| 90 | 15.1119 | 7.2021 | 10.3687 | 90.713 | 1126.8 | bohrium.com |

| 150 | 15.1568 | 7.2285 | 10.4047 | 90.648 | 1139.7 | bohrium.com |

Furthermore, studies indicate a potential for a monoclinic to orthorhombic phase transition at very low temperatures (around 20-30 K). bohrium.com Materials that undergo phase transitions in response to temperature or pressure are foundational to many types of sensors. researchgate.netresearchgate.net For instance, thermochromic materials, which change color with temperature, are often based on crystalline phase transitions and have applications in temperature sensing devices. researchgate.net While direct applications for this compound in this area are still exploratory, its observed structural changes with temperature provide a strong basis for future research.

Optical Devices and Semiconducting Properties

The optical and electronic properties of materials derived from this compound are an active area of investigation. The study of how these materials interact with light is crucial for applications in optical devices and electronics. nih.govnih.gov

Raman spectroscopy of the parent hexahydrate compound provides insight into its vibrational modes, which are fundamental to its optical properties. bohrium.com The spectrum shows distinct bands related to the vibrations of the tetrafluoroborate anion and the hexaaquacopper(II) cation, including a symmetric mode of the cation found at 435 cm⁻¹. bohrium.com

More complex copper(II) complexes and MOFs exhibit interesting photophysical behaviors. For example, certain copper(II) complexes synthesized with specific organic ligands emit strong green light in the solid state and can form microwires that exhibit optical waveguide behavior. nih.gov This property makes them potential building blocks for miniaturized photonic devices and optical biosensors. nih.gov Other highly fluorinated copper phthalocyanine (B1677752) complexes have been studied for their potential in magnetic, conducting, and electro-optical devices due to their unique electronic structures and redox properties. nih.gov The development of materials with semiconducting properties is also a key research direction, with some triple-cation absorbers showing temperature-dependent photocurrent, consistent with semiconducting behavior. acs.org These research avenues highlight the potential for designing copper-based materials with tailored optical and semiconducting functionalities starting from precursors like this compound.

Magnetic Properties of Copper Ii Tetrafluoroborate Complexes

Temperature-Dependent Magnetic Susceptibility Measurements

The magnetic susceptibility (χ) of a material measures its response to an applied magnetic field. For simple paramagnetic materials containing isolated magnetic centers, such as the [Cu(H₂O)₆]²⁺ cation in copper(II) tetrafluoroborate (B81430) hexahydrate, the magnetic susceptibility is expected to follow the Curie-Weiss law over a wide temperature range. researchgate.netmdpi.comarxiv.org This law describes a relationship where susceptibility is inversely proportional to temperature, indicating that the magnetic moments of the individual Cu(II) ions are randomly oriented in the absence of a magnetic field and align with the field upon its application, with this alignment being disrupted by thermal energy.

In more complex structures synthesized from copper(II) tetrafluoroborate, where multiple Cu(II) centers are linked, the temperature dependence of magnetic susceptibility provides critical insights into the nature and magnitude of the magnetic interactions between them. researchgate.net

Ferromagnetic Coupling : If the magnetic moments of adjacent Cu(II) ions tend to align parallel to each other, the effective magnetic moment (µ_eff) per copper ion will increase as the temperature is lowered. nih.gov

Antiferromagnetic Coupling : Conversely, if the magnetic moments tend to align antiparallel, the effective magnetic moment will decrease upon cooling, often reaching a minimum value at low temperatures. researchgate.netnih.gov

Measurements are typically conducted on polycrystalline samples over a temperature range of approximately 2–300 K. researchgate.netrsc.org For instance, studies on various binuclear and polynuclear copper(II) complexes show characteristic maxima or minima in the χ vs. T plots, which are indicative of the type and strength of the magnetic coupling. researchgate.netresearchgate.net

Table 1: Representative Magnetic Susceptibility Data for Copper(II) Complexes

| Complex Type | Temperature Range (K) | Key Observation | Interaction Type | Reference |

|---|---|---|---|---|

| Trinuclear Cu(II) Complex | N/A | Weak ferromagnetic coupling revealed. | Ferromagnetic | researchgate.net |

| Dinuclear Cu(II) Complex (Complex 1) | 50-300 | µ_eff ≈ 1.87 µ_B, θ ≈ 5.5 K | Ferromagnetic | nih.govmdpi.com |

| Dinuclear Cu(II) Complex (Complex 2) | 50-300 | µ_eff ≈ 1.83 µ_B, θ ≈ 6.4 K | Ferromagnetic | nih.govmdpi.com |

| Polymeric Cu(II) Complex (Complex 3) | 1.77-300 | µ_eff ≈ 1.72 µ_B, θ ≈ -0.4 K | Antiferromagnetic | nih.govmdpi.com |

| Polymeric Cu(II) Complex (Complex 4) | 1.77-300 | µ_eff ≈ 1.70 µ_B, θ ≈ -0.65 K | Antiferromagnetic | nih.govmdpi.com |

| Trinuclear Cu(II) Complex (Antiferromagnetic) | 2-300 | J = -28 cm⁻¹, g = 2.21(1) | Antiferromagnetic | researchgate.netrsc.org |

Analysis of Magnetic Coupling Constants

The magnetic interactions in polynuclear copper(II) complexes are quantified by the magnetic exchange coupling constant, J. researchgate.net This parameter is derived by fitting the experimental temperature-dependent magnetic susceptibility data to a theoretical model based on the Heisenberg spin Hamiltonian (typically H = -2J(S₁S₂)).

A positive J value signifies a ferromagnetic interaction, where the spin-aligned state (e.g., a triplet state in a dinuclear complex) is lower in energy. rsc.org

A negative J value indicates an antiferromagnetic interaction, where the spin-paired state (e.g., a singlet ground state) is favored. researchgate.net

The magnitude of J reflects the strength of the interaction. For example, a linear trinuclear copper(II) complex synthesized using a tetrafluoroborate salt was found to exhibit weak ferromagnetic coupling with a J value of +2.2 cm⁻¹. researchgate.net In contrast, strongly coupled systems can have J values with magnitudes of several hundred cm⁻¹. For instance, a dinuclear copper(II) complex with a [Cu₂(OR)₂]²⁺ core showed strong antiferromagnetic interaction with J = -450 cm⁻¹. researchgate.net Similarly, studies on self-assembled copper(II) supramolecular structures have revealed strong antiferromagnetic coupling with J values ranging from -177 to -278 cm⁻¹. nih.gov

Table 2: Selected Magnetic Coupling Constants in Copper(II) Complexes

| Complex Structure | Coupling Constant (J) in cm⁻¹ | Interaction Type | Reference |

|---|---|---|---|

| Linear Trinuclear Complex | +2.2 | Ferromagnetic | researchgate.net |

| μ-phenoxido-bridged Dinuclear Complex | -450 | Antiferromagnetic | researchgate.net |

| Self-Assembled Dinuclear Units | -177 to -278 | Antiferromagnetic | nih.gov |

| Trinuclear Complex 1 | +33 | Ferromagnetic | researchgate.netrsc.org |

| Trinuclear Complex 4 | -28 | Antiferromagnetic | researchgate.netrsc.org |

| Trinuclear Complex 5 | +15 | Ferromagnetic | researchgate.netrsc.org |

Investigation of Ferromagnetic and Antiferromagnetic Interactions

The type of magnetic interaction—ferromagnetic or antiferromagnetic—in copper(II) complexes is highly sensitive to the structural details of the coordination sphere, particularly the geometry of the bridging ligands that mediate the magnetic exchange. nih.govnih.gov

Antiferromagnetic Interactions: These are commonly observed in copper(II) systems. The interaction is often mediated through bridging ligands like phenoxides, azides, or hydroxides. nih.gov The strength of the antiferromagnetic coupling is strongly correlated with the Cu-L-Cu bridging angle (where L is the bridging atom). For example, in phenoxide-bridged dinuclear copper(II) complexes, specific bridge angles suggest an antiferromagnetic interaction. nih.gov Weak antiferromagnetic interactions can also arise from intermolecular hydrogen bonding networks. rsc.org

Ferromagnetic Interactions: While less common, ferromagnetic coupling in copper(II) complexes is of great interest for the design of molecular magnets. This type of interaction is favored when the magnetic orbitals of the adjacent copper(II) ions are strictly orthogonal. This condition can be met through specific geometric arrangements of bridging ligands. For example, a linear trinuclear complex where neighboring copper(II) cations are linked by three tetrazole-based ligands was found to exhibit weak ferromagnetic coupling. researchgate.net In other cases, μ-1,1-azido bridges with specific Cu-N-Cu angles can promote ferromagnetic interactions. nih.gov Intermolecular hydrogen bonds have also been shown to facilitate ferromagnetic-type exchange interactions in certain crystal structures. rsc.org

The interplay between different structural factors can lead to the coexistence of both ferromagnetic and antiferromagnetic pathways within the same molecule or crystal lattice, resulting in complex magnetic behavior. rsc.org

Biological and Bioinorganic Chemistry Research Excluding Dosage/administration

Interactions of Copper(II) Complexes with Biological Macromolecules

Information not available in the public domain for Copper(II) tetrafluoroborate (B81430) hexahydrate.

Future Research Directions and Emerging Areas

Exploration of Novel Ligand Systems

The coordination environment around the copper(II) center plays a pivotal role in dictating the reactivity, selectivity, and stability of the resulting complex. A significant future research direction lies in the systematic exploration and design of novel ligand systems to modulate these properties.